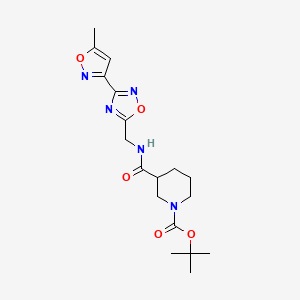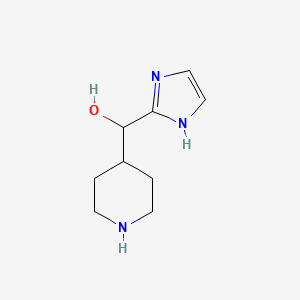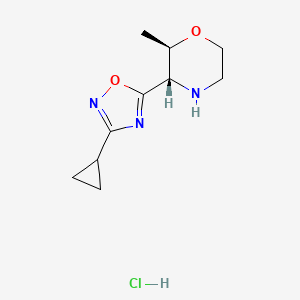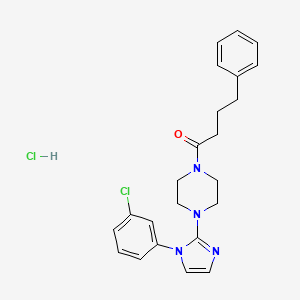![molecular formula C18H19N3O4S B2637313 Methyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate CAS No. 932961-34-7](/img/structure/B2637313.png)
Methyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinazoline, a class of organic compounds with interesting pharmaceutical and biological activities . Quinazolines and their derivatives have been the subject of many publications due to their synthetic analogous and the synthesis of their heteroannelated derivatives .
Molecular Structure Analysis
The compound contains a hexahydroquinazolin-4-yl group, which is a part of the larger quinazoline family. Quinazolines display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Scientific Research Applications
Synthesis and Antibacterial Applications
Research has explored the synthesis of new quinazolines with potential as antimicrobial agents. For instance, Desai et al. (2007) synthesized compounds exhibiting antibacterial and antifungal activities against several pathogens including Escherichia coli and Staphylococcus aureus Desai, N., Shihora, P. N., & Moradia, D. (2007). Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents. ChemInform, 38.. This indicates the compound's relevance in developing new antimicrobial agents.
Anticancer Potential
Several studies have evaluated the anticancer potential of quinazolinone derivatives. For example, El-Deen et al. (2016) synthesized hexahydroquinoline derivatives containing a benzofuran moiety, showing promising inhibitory effects against human hepatocellular carcinoma cell lines El-Deen, E. M. M., Anwar, M., & Hasabelnaby, S. (2016). Synthesis and in vitro cytotoxic evaluation of some novel hexahydroquinoline derivatives containing benzofuran moiety. Research on Chemical Intermediates, 42, 1863-1883.. These findings underscore the compound's utility in cancer research, particularly in identifying new therapeutic agents.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of quinazolinone derivatives have been detailed, highlighting their structural and functional diversity. Ukrainets et al. (2014) discussed the cyclization of certain benzoates into quinazolinone derivatives, emphasizing the versatility of these compounds in synthetic chemistry Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A. (2014). 4-Hydroxyquinolones-2. 247*. 4-Hydroxy-2-Oxo-1,2-Dihydroquinoline or 4-Hydroxy-2,2-Dioxo-1Н-2λ6,1-Benzothiazine?. Chemistry of Heterocyclic Compounds, 50, 1444-1449..
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-25-17(23)11-6-8-12(9-7-11)19-15(22)10-26-16-13-4-2-3-5-14(13)20-18(24)21-16/h6-9H,2-5,10H2,1H3,(H,19,22)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBFWAPYUNHRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-8-(2-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2637236.png)
![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2637237.png)

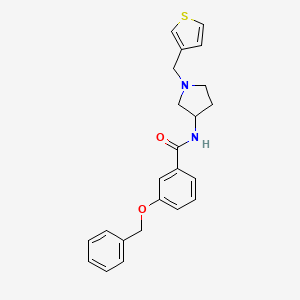

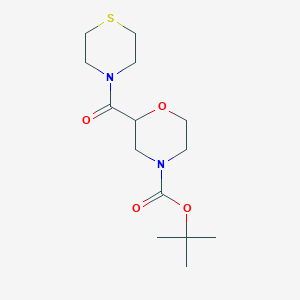

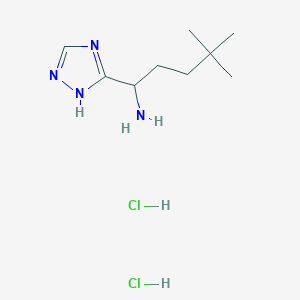
![3,8-dibutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637247.png)
